Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride
Description
Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride is a chiral amino ester hydrochloride salt characterized by a hydroxyl group and a methyl group at the β-carbon (C3) position. These compounds are typically synthesized as intermediates for pharmaceuticals or agrochemicals, leveraging their stereochemical and reactive properties .
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 2-amino-3-hydroxy-3-methylbutanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.ClH/c1-6(2,9)4(7)5(8)10-3;/h4,9H,7H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAAHTSYWGRARN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)OC)N)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416438-05-5 | |
| Record name | Threonine, 3-methyl-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416438-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride typically involves the esterification of 2-amino-3-hydroxy-3-methylbutanoic acid with methanol in the presence of hydrochloric acid. This reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process is carefully monitored to maintain the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of amino acid metabolism and enzyme kinetics.
Industry: It is used in the production of various chemicals and intermediates
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The pathways involved may include amino acid metabolism and signal transduction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The table below compares key structural and physicochemical properties of Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride with its analogs:
Key Observations :
- The hydroxyl group in the target compound may enhance hydrogen-bonding capacity and aqueous solubility compared to methyl or dimethyl analogs .
Comparison with Analogs
- Methyl 2-amino-3,3-dimethylbutanoate HCl: Synthesized via tert-butoxycarbonyl (Boc) deprotection using HCl/dioxane, yielding 100% purity .
- Ethyl 2-amino-3-oxobutanoate HCl: Prepared via condensation of methyl 2-benzoylamino-3-oxobutanoate with aromatic amines, followed by acid treatment .
- Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl: Involves Boc deprotection and purification via column chromatography .
Physicochemical Properties
- Solubility : Hydroxyl-containing analogs are expected to exhibit higher water solubility than methyl or dimethyl derivatives due to polar interactions .
- Stability: The hydrochloride salt form enhances stability under acidic conditions, as seen in Methyl 2-amino-3-methylbutanoate HCl (storage: inert atmosphere, 2–8°C) .
- Melting/Boiling Points: Data gaps exist for the target compound, but analogs like Methyl 2-amino-3-methylbutanoate HCl lack reported melting/boiling points, suggesting challenges in characterization .
Biological Activity
Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride, a chiral amino acid derivative, has garnered attention for its diverse biological activities and potential applications in pharmaceuticals. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C₆H₁₄ClN₁O₃
- Molecular Weight : 183.63 g/mol
- Functional Groups : Amino group (-NH₂), hydroxyl group (-OH), and ester linkage.
The compound's chiral nature enables it to participate in stereospecific reactions, which are crucial for the development of therapeutics where chirality impacts efficacy and safety .
This compound interacts with various biochemical pathways:
- Metabolic Pathways : It serves as a substrate in amino acid metabolism, influencing the activity of enzymes involved in these pathways.
- Enzyme Modulation : The compound can act as both an inhibitor and a substrate for specific enzymes, thereby modulating their activity and affecting metabolic processes .
- Signal Transduction : It may influence signal transduction pathways through its interactions with receptors and enzymes, potentially leading to therapeutic effects .
Biological Activities
Research indicates several biological activities associated with this compound:
- Antiproliferative Effects : Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells. For instance, modifications to its structure have led to compounds with significant inhibitory activity against colon cancer cells .
| Compound | IC50 (µM) | Type of Activity |
|---|---|---|
| Methyl 2-amino-3-hydroxy-3-methylbutanoate | Not specified | Antiproliferative |
| Modified derivative | 0.12 | HDAC Inhibition |
- Enzyme Inhibition : The compound has been investigated for its potential as a histone deacetylase inhibitor (HDACI), which is relevant in cancer therapy. Compounds derived from structural modifications exhibited promising results in inhibiting HDAC activity .
Case Studies and Research Findings
- Cancer Research : A study demonstrated that this compound derivatives showed significant antiproliferative effects against various cancer cell lines, including HeLa cells. The most potent derivatives had IC50 values comparable to established chemotherapeutics .
- Metabolic Studies : In metabolic studies, this compound was shown to enhance the activity of certain metabolic enzymes while inhibiting others, indicating its dual role in metabolic regulation .
Synthesis and Applications
The synthesis of this compound typically involves esterification processes that allow for high yields and purity. Its applications extend beyond research into potential therapeutic uses in drug development due to its ability to modulate enzyme activities and influence metabolic pathways .
Q & A
Q. What synthetic routes are reported for Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride, and how can intermediates be characterized?
Methodological Answer: The compound is synthesized via multi-step protocols involving reductive amination and catalytic hydrogenation. For example:
- Step 1: Suspend methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride in dichloroethane, react with benzaldehyde and sodium triacetoxyborohydride under N₂ for 10 hours. Purify via liquid-liquid extraction (ethyl acetate/dichloromethane) and column chromatography (hexane/ethyl acetate) .
- Step 2: Catalytic hydrogenation using Pd/C under H₂ gas removes protecting groups (e.g., benzyl), followed by HCl treatment to form the hydrochloride salt .
Characterization: - 1H-NMR (DMSO-D6): Peaks at δ 8.98 (brs, 1H, NH), 3.88 (d, 1H, CH-O), and 1.02 (s, 9H, C(CH₃)₃) confirm stereochemistry and functional groups .
Q. How can researchers ensure reproducibility in synthesizing this compound?
Methodological Answer:
- Critical Parameters:
- Maintain anhydrous conditions (use N₂ atmosphere) to prevent side reactions.
- Optimize stoichiometry (e.g., 1:1 molar ratio of amine to aldehyde in reductive amination) .
- Control reaction time (e.g., 24 hours for secondary amine formation) .
- Purification: Use silica gel chromatography with gradient elution (hexane:ethyl acetate) to isolate intermediates. Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile) .
Advanced Research Questions
Q. How can conflicting NMR data for structurally similar analogs be resolved?
Methodological Answer: Overlapping signals (e.g., NH and OH protons) are common in hydrophilic derivatives. Strategies include:
- Variable Temperature NMR: Reduce peak broadening by analyzing samples at 25°C vs. 40°C .
- Deuterium Exchange: Add D₂O to confirm exchangeable protons (e.g., NH, OH) .
- 2D Techniques: Use HSQC or COSY to assign adjacent protons in crowded regions (e.g., δ 3.86–3.89 m) .
Q. What strategies improve yield in the catalytic hydrogenation step?
Methodological Answer:
- Catalyst Optimization: Screen Pd/C (5–20% loading) or alternative catalysts (e.g., Raney Ni) to balance activity and selectivity .
- Solvent Effects: Polar aprotic solvents (e.g., ethyl acetate) enhance substrate solubility and H₂ diffusion.
- Pressure Control: Perform reactions under 1–3 atm H₂ to minimize decomposition.
Data Example:
| Catalyst Loading | Solvent | Yield (%) |
|---|---|---|
| 10% Pd/C | Ethyl Acetate | 71% |
| 5% Pd/C | THF | 58% |
Q. How do structural modifications (e.g., methyl vs. cyclohexyl substituents) affect bioactivity?
Methodological Answer:
- Comparative Synthesis: Replace the methyl group with bulkier substituents (e.g., cyclohexyl) using analogous reductive amination .
- Bioassay Design: Test analogs for cholinesterase inhibition (e.g., IC₅₀ against AChE/BChE) and compare steric/electronic effects .
Example Findings: - Methyl derivatives exhibit higher solubility but lower enzyme affinity than cyclohexyl analogs due to reduced hydrophobic interactions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported reaction yields?
Methodological Answer:
- Root Causes:
- Impure starting materials (e.g., residual moisture in NaBH(OAc)₃).
- Incomplete hydrogenation due to catalyst poisoning.
- Troubleshooting:
- Validate starting material purity via Karl Fischer titration.
- Pre-treat Pd/C with dilute HCl to remove surface oxides .
Safety and Handling
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
